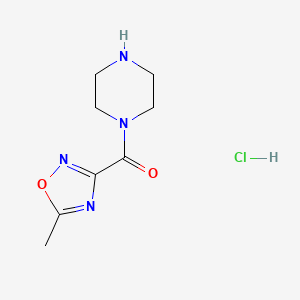

1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1909337-26-3 . Its IUPAC name is (5-methyl-1,2,4-oxadiazol-3-yl) (piperazin-1-yl)methanone hydrochloride . The compound is typically stored at room temperature and appears as a powder .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.67 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been utilized in synthesizing various derivatives with potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, was synthesized and characterized, indicating potential in biological applications like antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

- The compound serves as a building block in creating various derivatives evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives synthesized from related ester ethoxycarbonylhydrazones showed good or moderate antimicrobial activities (Bektaş et al., 2007).

- It has been used in the synthesis of derivatives with tuberculostatic activity. A study synthesized and tested various (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives for their tuberculostatic properties (Foks et al., 2004).

Anticancer Research

- Derivatives of 1,2,4-oxadiazole, including compounds related to the queried chemical, have been evaluated for their anticancer properties. A study synthesized 1,2,4- and 1,3,4-oxadiazole derivatives and evaluated their effects against cancer cell lines, showing significant potential (Caneschi et al., 2019).

Antimicrobial and Anti-Infective Studies

- Research has shown the effectiveness of 1,2,4-oxadiazole derivatives in antimicrobial activities. For instance, certain derivatives containing the piperazine nucleus have demonstrated antibacterial potential against various bacterial strains (Kottakki et al., 2020).

- The compound's derivatives have been explored for anti-HIV-1 activity. Research on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones showed promising results against HIV-1 (El-Emam et al., 2004).

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents .

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may exert a detrimental effect on infectious agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

1,2,4-oxadiazoles, including “1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride”, have shown potential as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against these microorganisms . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising future direction .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-oxadiazole ring in 1-(5-Methyl-1,2,4-oxadiazole-3-carbonyl)piperazine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often characterized by hydrogen bonding, given the electronegativities of nitrogen and oxygen in the oxadiazole ring . Specific interactions of this compound with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1,2,4-oxadiazole derivatives have been reported to show inhibitory potency against various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase(HDAC), RearrangedduringTransfection(RET)kinase, Penicillin-BindingProtein(PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ1, σ2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Metabolic Pathways

One study has reported that 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl) undergoes oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .

Propiedades

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-6-10-7(11-14-6)8(13)12-4-2-9-3-5-12;/h9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMLYJMTGECJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)

![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)

![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)